molecular formula C32H66O2 B14669583 Peroxide, dihexadecyl CAS No. 42965-40-2

Peroxide, dihexadecyl

Cat. No.: B14669583
CAS No.: 42965-40-2
M. Wt: 482.9 g/mol
InChI Key: PTCHOCKDDCIPGX-UHFFFAOYSA-N
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Description

Peroxide, dihexadecyl, is an organic peroxide compound characterized by the presence of two hexadecyl groups attached to a peroxide linkage. Organic peroxides are known for their ability to undergo a variety of chemical reactions, making them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peroxide, dihexadecyl, typically involves the reaction of hexadecyl alcohol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{2 C}{16}\text{H}{33}\text{OH} + \text{H}2\text{O}2 \rightarrow \text{C}{16}\text{H}{33}\text{O}-\text{O}-\text{C}{16}\text{H}{33} + 2 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound, often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of stabilizers is crucial to prevent premature decomposition of the peroxide during production and storage.

Chemical Reactions Analysis

Types of Reactions

Peroxide, dihexadecyl, can undergo various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, transferring oxygen to other substrates.

    Reduction: Under certain conditions, it can be reduced to hexadecyl alcohol.

    Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include transition metal catalysts such as manganese dioxide (MnO₂) and potassium iodide (KI).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the desired product, but typically involve the use of nucleophiles.

Major Products

    Oxidation: Major products include hexadecyl alcohol and oxygen.

    Reduction: The primary product is hexadecyl alcohol.

    Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

Peroxide, dihexadecyl, has a wide range of applications in scientific research:

    Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

    Biology: Employed in studies of oxidative stress and its effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of plastics, rubber, and other materials where controlled oxidation is required.

Mechanism of Action

The mechanism of action of peroxide, dihexadecyl, involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

    Hydrogen Peroxide (H₂O₂): A simple peroxide used widely as a disinfectant and bleaching agent.

    Benzoyl Peroxide: Commonly used in acne treatment and as a polymerization initiator.

    Tert-Butyl Hydroperoxide: Used as an oxidizing agent in organic synthesis.

Uniqueness

Peroxide, dihexadecyl, is unique due to its long alkyl chains, which impart hydrophobic properties and make it suitable for applications in non-polar environments. This distinguishes it from simpler peroxides like hydrogen peroxide, which are more hydrophilic.

Properties

CAS No.

42965-40-2

Molecular Formula

C32H66O2

Molecular Weight

482.9 g/mol

IUPAC Name

1-hexadecylperoxyhexadecane

InChI

InChI=1S/C32H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

PTCHOCKDDCIPGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOOCCCCCCCCCCCCCCCC

Origin of Product

United States

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